2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C34H35N7O3S and its molecular weight is 621.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticonvulsant properties and potential therapeutic applications.
Synthesis and Structural Characteristics
The target compound was synthesized through a multi-step process involving the reaction of 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate with 1-phenylpiperazine in acetonitrile. The resultant product was purified using silica gel column chromatography. The yield was approximately 75%, with a melting point of 402–403 K. The molecular structure includes an isoindoline moiety, a piperazine ring, and two benzene rings, contributing to its unique pharmacological profile .
Anticonvulsant Properties
A significant area of research surrounding this compound is its anticonvulsant activity . Studies have demonstrated that derivatives containing the arylpiperazine moiety exhibit a range of bioactivities, including anticonvulsant effects. For instance, related compounds have shown efficacy in various seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice .
In a comparative study involving twenty-two new derivatives of similar structures, most compounds displayed protective effects against seizures in at least one model. Notably, the introduction of specific functional groups, such as fluorine or trifluoromethyl substituents, was found to enhance anticonvulsant activity by increasing lipophilicity and metabolic stability .
The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of neurotransmitter systems. The piperazine ring may interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways . This interaction could lead to enhanced neuroprotective effects and reduced seizure susceptibility.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Anticonvulsant Screening : In one study, compounds were subjected to rigorous screening using the MES and scPTZ models. The results indicated that most derivatives exhibited significant anticonvulsant properties with varying degrees of potency .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the piperazine moiety significantly affected biological activity. Compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects .
- Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, which helps determine potential side effects associated with the use of these compounds. Most derivatives demonstrated acceptable safety profiles while maintaining efficacy .
Summary Table of Biological Activities
Compound | Activity Type | Model Used | Efficacy |
---|---|---|---|
Compound A | Anticonvulsant | MES | Effective |
Compound B | Anticonvulsant | scPTZ | Moderate |
Compound C | Neurotoxicity | Rotarod | Low toxicity |
特性
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N7O3S/c42-30(39-19-15-37(16-20-39)25-9-3-1-4-10-25)23-29-33(44)41-32(35-29)27-13-7-8-14-28(27)36-34(41)45-24-31(43)40-21-17-38(18-22-40)26-11-5-2-6-12-26/h1-14,29H,15-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGCDFNWDCQFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N6CCN(CC6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。